Cas no 2228452-57-9 (2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol)

2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol structure
2228452-57-9 structure
Product name:2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
CAS No:2228452-57-9
MF:C10H11N5O
Molecular Weight:217.227240800858
CID:6571314
PubChem ID:165966287

2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
    • EN300-1783788
    • 2228452-57-9
    • インチ: 1S/C10H11N5O/c1-15-6-12-8-4-7(2-3-10(8)15)9(5-16)13-14-11/h2-4,6,9,16H,5H2,1H3
    • InChIKey: ZBQAKYWCYFSBIB-UHFFFAOYSA-N
    • SMILES: OCC(C1C=CC2=C(C=1)N=CN2C)N=[N+]=[N-]

計算された属性

  • 精确分子量: 217.09635999g/mol
  • 同位素质量: 217.09635999g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 291
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 52.4Ų

2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1783788-0.5g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
0.5g
$1097.0 2023-09-19
Enamine
EN300-1783788-1.0g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
1g
$1142.0 2023-05-23
Enamine
EN300-1783788-0.25g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
0.25g
$1051.0 2023-09-19
Enamine
EN300-1783788-2.5g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
2.5g
$2240.0 2023-09-19
Enamine
EN300-1783788-0.05g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
0.05g
$959.0 2023-09-19
Enamine
EN300-1783788-5g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
5g
$3313.0 2023-09-19
Enamine
EN300-1783788-10.0g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
10g
$4914.0 2023-05-23
Enamine
EN300-1783788-5.0g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
5g
$3313.0 2023-05-23
Enamine
EN300-1783788-0.1g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
0.1g
$1005.0 2023-09-19
Enamine
EN300-1783788-10g
2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol
2228452-57-9
10g
$4914.0 2023-09-19

2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol 関連文献

2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-olに関する追加情報

Introduction to 2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol (CAS No. 2228452-57-9)

2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol, identified by its CAS number 2228452-57-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that incorporate azido and benzodiazole functional groups, which are well-known for their diverse biological activities. The structural motif of this molecule, featuring a methyl-substituted benzodiazole core linked to an azido-bearing ethyl alcohol moiety, positions it as a promising candidate for further exploration in drug discovery and development.

The methyl-substituted benzodiazole component is particularly noteworthy, as modifications in this region have been extensively studied for their potential effects on receptor binding and pharmacokinetic properties. Benzodiazole derivatives are widely recognized for their anxiolytic, sedative, and muscle relaxant effects, often stemming from their interaction with gamma-aminobutyric acid (GABA) receptors. The introduction of the azido group at the 2-position of the ethyl chain adds another layer of complexity to the molecule’s pharmacological profile. Azido compounds are frequently employed in synthetic chemistry due to their reactivity, which can be leveraged for further functionalization or as intermediates in the synthesis of more complex structures.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in addressing various therapeutic challenges. The combination of a benzodiazole scaffold with an azido moiety in 2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol suggests potential applications in the development of novel therapeutic agents. For instance, such compounds might exhibit enhanced binding affinity or selectivity for specific biological targets, or they could serve as versatile building blocks for the synthesis of more sophisticated drug candidates.

In the context of current research, there is growing interest in exploring the pharmacological properties of molecules that incorporate both azido and benzodiazole functionalities. These dual-functional compounds may offer unique advantages over traditional drugs, such as improved bioavailability or reduced side effects. The structural features of CAS No. 2228452-57-9 make it an intriguing subject for further investigation into its potential therapeutic applications.

The synthesis of 2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol presents both challenges and opportunities for synthetic chemists. The presence of the azido group necessitates careful handling due to its potential reactivity under certain conditions. However, this reactivity also opens up possibilities for diverse chemical transformations that could lead to novel derivatives with tailored biological activities. Researchers have been exploring various synthetic pathways to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for pharmaceutical applications.

One particularly promising area of research involves leveraging the reactivity of the azido group for post-synthetic modifications. Azido compounds can undergo a variety of reactions, including cycloadditions with alkenes or alkynes, which can be used to construct complex molecular architectures. Additionally, reduction or substitution reactions can be employed to convert the azido group into other functional moieties, expanding the chemical space available for drug discovery.

The benzodiazole core in this compound also offers opportunities for further exploration. Structural analogs of benzodiazoles have been extensively studied for their effects on GABA receptors, and modifications in the substitution pattern can significantly influence their pharmacological profiles. By combining these insights with the reactivity provided by the azido group, researchers may uncover new therapeutic agents with improved efficacy and safety profiles.

From a computational chemistry perspective, modeling studies have been instrumental in understanding the interactions between CAS No. 2228452-57-9 and potential biological targets. Molecular docking simulations can predict how this compound might bind to receptors or enzymes involved in various disease pathways. These predictions provide valuable guidance for experimental design and help prioritize which derivatives should be synthesized next.

The potential applications of 2-(1-methyl-lH-l ,3-benzodiazol -5 -y l)ethan-l -01 (CAS No . 222845257 -9 ) extend beyond traditional pharmaceuticals . For example , its unique structural features make it a suitable candidate for use as an intermediate in the synthesis of more complex molecules . Additionally , its reactivity could be exploited in material science applications , where such compounds might contribute to the development of novel polymers or functional materials.

In conclusion , CAS No . 222845257 -9 represents a fascinating compound with significant potential in pharmaceutical research . Its combination of a methyl-substituted benzodiazole core and an azido-bearing ethyl alcohol moiety positions it as a versatile building block for drug discovery . Ongoing research efforts are focused on elucidating its pharmacological properties , optimizing its synthesis , and exploring its potential applications across various fields . As our understanding of molecular structure-function relationships continues to evolve , compounds like this one are likely to play an increasingly important role in advancing therapeutic innovation .

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